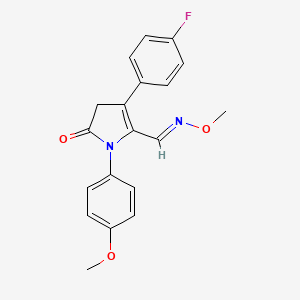
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime, also known by its CAS number 338793-31-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C22H22FN3O3 with a molecular weight of approximately 395.43 g/mol. Its structure features a pyrrole ring substituted with fluorophenyl and methoxyphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O3 |
| Molecular Weight | 395.43 g/mol |
| CAS Number | 338793-31-0 |
Anticancer Activity
Research indicates that compounds containing pyrrole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrole can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the fluorophenyl group has been linked to enhanced potency against tumor cells, likely due to increased lipophilicity and improved membrane permeability.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Enzyme Inhibition
Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, such as lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The following points summarize key findings regarding its SAR:
- Fluorophenyl Substitution : The introduction of the fluorine atom enhances the compound's potency by increasing electron-withdrawing effects, improving binding affinity to target sites.
- Methoxy Group : The methoxy substitution is believed to enhance solubility and bioavailability, which are critical for therapeutic efficacy.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives, including the target compound. They observed that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
Study 2: Antimicrobial Testing
A separate study focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)-3H-pyrrol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-16-9-7-15(8-10-16)22-18(12-21-25-2)17(11-19(22)23)13-3-5-14(20)6-4-13/h3-10,12H,11H2,1-2H3/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWGAAVJRSDRQX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C2C=NOC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C2/C=N/OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














